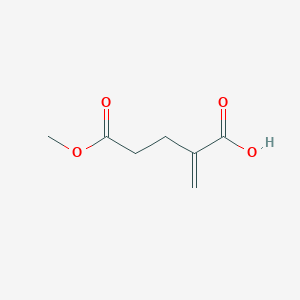

5-Methoxy-2-methylene-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

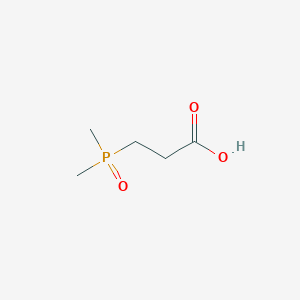

5-Methoxy-2-methylene-5-oxopentanoic acid is a chemical compound with the molecular formula C7H10O4 . It is related to glutaric acid and is considered an endogenous metabolite .

Synthesis Analysis

The synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid involves a chemoselective reaction with p-toluenesulfonic acid monohydrate at 20℃ for 48 hours in an inert atmosphere . The reaction starts with a dimethyl ester in a solution of methanol and water, treated with solid NaOH. After refluxing overnight, the mixture is cooled to room temperature and acidified with 6N HCl solution. The methanol is then removed, and the aqueous residue is diluted with brine and extracted with ethyl acetate. The combined organic layer is dried over MgSO4, filtered, and concentrated to give a white solid .Molecular Structure Analysis

The molecular weight of 5-Methoxy-2-methylene-5-oxopentanoic acid is 158.15 . The InChI Key is not provided .Physical And Chemical Properties Analysis

The boiling point of 5-Methoxy-2-methylene-5-oxopentanoic acid is not provided . Other physical and chemical properties are not mentioned in the available resources.Scientific Research Applications

Electrosynthesis of Derivatives

The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a derivative of 5-Methoxy-2-methylene-5-oxopentanoic acid, has been explored. This process involves electroreduction in acidic-alcoholic solutions and considers various factors such as cathode material, temperature, and solvent nature to optimize yield and quality (Konarev, Lukyanets, & Negrimovskii, 2007).

Mechanism-Based Inactivator for Enzymes

(R)-2-Benzyl-5-cyano-4-oxopentanoic acid, another derivative, was investigated as a mechanism-based inactivator for the zinc protease carboxypeptidase A. This study provides insights into enzyme inactivation kinetics and the enzyme’s affinity for the compound, which has implications in biochemical and pharmaceutical research (Mobashery, Ghosh, Tamura, & Kaiser, 1990).

Radiochemical Synthesis for PET Imaging

The synthesis of 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime, using carbon-11 labeling, demonstrates its potential as a radioligand for studying serotonin uptake sites in the human brain through positron emission tomography (PET) (Matarrese et al., 1997).

Synthesis of Amino Acids

The synthesis of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins, has been achieved through methods involving hydrolysis and decarboxylation. This research contributes to the understanding of the biochemical synthesis of specific amino acids (Shimohigashi, Lee, & Izumiya, 1976).

Bioreduction to Form Lactones

A study focusing on the enantioselective reduction of 2-oxo-5-alkoxy-3-pentenoic acids by certain cells led to the synthesis of various 5-methoxy-pentono-1,4-lactones. This research is pivotal in the field of organic chemistry, especially in the synthesis of optically active compounds (Bonnaffé & Simon, 1992).

Hypoglycemic Agents Synthesis

The exploration of hypoglycemic benzoic acid derivatives, evolving from meglitinide analogs, has led to the development of compounds like repaglinide. Such studies are crucial in the development of new diabetic medications (Grell et al., 1998).

Safety and Hazards

properties

IUPAC Name |

5-methoxy-2-methylidene-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)10)3-4-6(8)11-2/h1,3-4H2,2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHGTVXZDNDAGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methylene-5-oxopentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)

![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)

![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2378373.png)